![molecular formula C7H3Cl2N3O B6326662 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde CAS No. 1001353-82-7](/img/structure/B6326662.png)

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde” belongs to the class of pyrrolo[2,1-f][1,2,4]triazines . Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs .

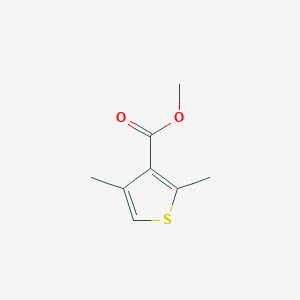

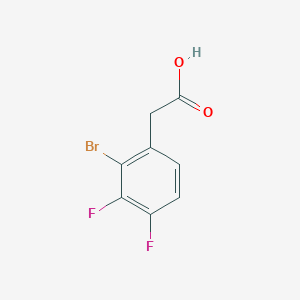

Molecular Structure Analysis

The molecular structure of “this compound” would be based on the pyrrolo[2,1-f][1,2,4]triazine scaffold, with two chlorine atoms substituted at the 2 and 4 positions, and a carbaldehyde group at the 7 position .科学的研究の応用

Synthesis and Chemical Properties

Researchers have developed synthetic methodologies for pyrrolo[2,1-f][1,2,4]triazine derivatives, demonstrating their potential as core structures for further chemical modification. For example, Nishimura et al. (2001) detailed the synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides as isosteres of known nucleosides, showcasing the chemical versatility of this scaffold N. Nishimura, A. Kato, I. Maeba, 2001. Similarly, the work by Roy et al. (2021) on a facile and scalable methodology for the synthesis of pyrrolo[2,1-f][1,2,4]triazine underscores its importance in the synthesis of pharmaceutical compounds, such as remdesivir Sarabindu Roy, A. Yadaw, Subho Roy, et al., 2021.

Biological Applications

The biological evaluation of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides has revealed potent cytotoxic activity against various cancer cell lines. This was highlighted by Li et al. (2018), who synthesized and tested derivatives with structural variations, indicating their potential as anticancer agents Qingfeng Li, E. Lescrinier, E. Groaz, et al., 2018.

Advanced Materials and Sensor Development

Further, the synthesis and fluorescence properties of novel derivatives, as explored by Sravanthi and Manju (2015), demonstrate the potential of these compounds in developing photoactive materials and sensors T. Sravanthi, S. L. Manju, 2015.

Antimicrobial and Antitumor Potential

The exploration of condensed heterocycles containing pyrrolo[2,1-f][1,2,4]triazine for antimicrobial and antitumor activities illustrates the bioactivity potential of these compounds. This is exemplified by research on fused 1,2,4-triazines, showing promise as antimicrobial and antitumor agents M. Abd El-Moneim, J. Hasanen, I. M. El‐Deen, et al., 2015.

将来の方向性

The future directions for research on “2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde” and similar compounds could include further exploration of their potential as kinase inhibitors, given their presence in several kinase inhibitors and nucleoside drugs . Further studies could also explore their synthesis, properties, and potential applications in medicine and other fields.

作用機序

Target of Action

The compound 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a derivative of the pyrrolo[2,1-f][1,2,4]triazine scaffold . This scaffold is known to possess numerous activities against diverse therapeutic targets . It is an integral part of several kinase inhibitors and nucleoside drugs . These include inhibitors of Eg5, VEGFR-2, EGFR, anaplastic lymphoma kinase (ALK), IGF-1R and IR kinase, pan-Aurora kinase, and the hedgehog (Hh) signaling pathway .

Mode of Action

Given its structural similarity to other pyrrolo[2,1-f][1,2,4]triazine derivatives, it is likely to interact with its targets (such as kinases) by binding to their active sites and inhibiting their function .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, if it inhibits kinases, it could affect pathways related to cell proliferation, differentiation, and division .

Pharmacokinetics

It is known that c-nucleosides, which include pyrrolo[2,1-f][1,2,4]triazine derivatives, have enhanced metabolism and pharmacokinetic properties compared to n-nucleosides . This is mainly due to the presence of a strong C–C glycosidic bond and a nonnatural heterocyclic base .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets. For example, if it inhibits kinases, it could slow down or stop cell proliferation, potentially leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its stability might be affected by temperature, as suggested by its recommended storage under inert gas (nitrogen or Argon) at 2-8°C

特性

IUPAC Name |

2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O/c8-6-5-2-1-4(3-13)12(5)11-7(9)10-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZJNMLBWODZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C1)C(=NC(=N2)Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B6326580.png)

![2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6326587.png)

![2'-(Benzyloxy)[1,1'-biphenyl]-3-ol](/img/structure/B6326603.png)

![Benzo[c][1,2,5]oxadiazole-5-carboxamide](/img/structure/B6326638.png)